molecular formula C15H11FO B7838249 5-(3-Fluorophenyl)-2,3-dihydroinden-1-one

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one

Cat. No.: B7838249
M. Wt: 226.24 g/mol
InChI Key: KECHCCYKIGCTDK-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indanones It features a fluorophenyl group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2,3-dihydroinden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and cyclohexanone.

    Condensation Reaction: The initial step involves a condensation reaction between 3-fluorobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indanone core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include this compound carboxylic acid.

    Reduction: Products may include 5-(3-Fluorophenyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Products may include brominated or nitrated derivatives of the compound.

Scientific Research Applications

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-2,3-dihydro-1H-inden-1-one
  • 5-(3-Bromophenyl)-2,3-dihydro-1H-inden-1-one
  • 5-(3-Methylphenyl)-2,3-dihydro-1H-inden-1-one

Uniqueness

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-fluorophenyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-13-3-1-2-10(9-13)11-4-6-14-12(8-11)5-7-15(14)17/h1-4,6,8-9H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECHCCYKIGCTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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